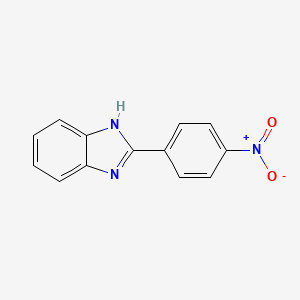

2-(4-nitrophenyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNHSLVVOOKWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395505 | |

| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729-13-5 | |

| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-nitrophenyl)-1H-benzimidazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-nitrophenyl)-1H-benzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] This document details a reliable synthetic protocol, explores the underlying reaction mechanism, and presents a multi-faceted characterization workflow. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded understanding of this important chemical entity.

Introduction: The Significance of this compound

Benzimidazole and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous pharmacologically active agents.[1][2][3] Their diverse biological activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] The title compound, this compound, is a particularly valuable synthetic intermediate. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the molecule's electronic properties and provides a reactive handle for further chemical modifications, such as reduction to an amino group, enabling the synthesis of a diverse library of novel compounds for biological screening.[1][5]

Molecular Structure and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 729-13-5 | [1][7] |

| Molecular Formula | C₁₃H₉N₃O₂ | [1][7] |

| Molecular Weight | 239.23 g/mol | [1][7] |

| Appearance | Light yellow to orange crystalline powder | [1] |

| Melting Point | ~307 °C | [1] |

Synthesis of this compound

The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[8][9][10] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, such as an aldehyde.[8][9][10] For the synthesis of this compound, o-phenylenediamine is reacted with 4-nitrobenzaldehyde.[1][11][12][13]

Reaction Mechanism

The synthesis proceeds via a two-step, one-pot reaction. The initial step is the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation.

-

Schiff Base Formation: The nucleophilic primary amino groups of o-phenylenediamine attack the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This is followed by the elimination of a water molecule to form the N-(4-nitrobenzylidene)benzene-1,2-diamine (a Schiff base) intermediate.[1][11]

-

Cyclization and Oxidation: The remaining free amino group of the Schiff base intermediate then undergoes an intramolecular nucleophilic attack on the imine carbon. The resulting dihydrobenzimidazole intermediate is subsequently oxidized to the aromatic this compound. This oxidation can occur in the presence of an oxidizing agent or, in many cases, atmospheric oxygen, especially at elevated temperatures.

Visualizing the Synthesis Workflow

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a robust one-pot synthesis of this compound.

Materials:

-

o-Phenylenediamine (1.0 mmol)

-

4-Nitrobenzaldehyde (1.0 mmol)[12]

-

Ethanol or Water (10 mL)[12]

-

Catalyst (optional, e.g., a catalytic amount of a Lewis or Brønsted acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol) in the chosen solvent (10 mL).[12]

-

Reaction Conditions: The mixture is stirred and heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by vacuum filtration.

-

Purification by Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.[14][15][16][17]

Characterization of this compound

A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3436 | N-H stretching | [18] |

| 1607 | C=N stretching (imidazole ring) | [18] |

| 1516 & 1338 | Asymmetric and symmetric NO₂ stretching | [18] |

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~13.31 | singlet | 1H | N-H (imidazole) | [18] |

| ~8.41-8.44 | multiplet | 4H | Aromatic protons of the nitrophenyl ring | [4][18] |

| ~7.66-7.73 | multiplet | 2H | Aromatic protons of the benzimidazole ring | [18] |

| ~7.28 | singlet | 2H | Aromatic protons of the benzimidazole ring | [18] |

¹³C NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~149.46 | C=N (imidazole ring) | [18] |

| ~148.26 | Carbon attached to NO₂ | [18] |

| ~136.50 | Quaternary carbon of the nitrophenyl ring | [18] |

| ~127.85 | Aromatic carbons | [18] |

| ~124.76 | Aromatic carbons | [18] |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Molecular Ion Peak:

| Technique | [M+H]⁺ (m/z) | Reference |

| ESI-HRMS | 240.0768 | [18] |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum typically shows absorption bands corresponding to the π → π* transitions of the aromatic systems.

Physical and Analytical Characterization

| Analysis | Expected Result |

| Melting Point | A sharp melting point around 307 °C indicates high purity.[1] |

| Elemental Analysis | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for C₁₃H₉N₃O₂.[14] |

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The presented one-pot synthesis via the Phillips-Ladenburg condensation is an efficient and reliable method. The comprehensive characterization workflow, employing a suite of spectroscopic and analytical techniques, ensures the confirmation of the product's identity and purity. This foundational knowledge is critical for researchers and scientists who utilize this versatile building block in the development of novel therapeutic agents and advanced materials.

References

-

Benchchem. This compound | CAS 729-13-5.

-

ResearchGate. Preparation of this compound (NBI#1).

-

PubChem. This compound.

-

ResearchGate. Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent.

-

CoLab. Phillips‐Ladenburg Benzimidazole Synthesis.

-

Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.

-

ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.

-

ResearchGate. Synthesis of 2‐(4‐nitrophenyl) benzimidazole.

-

Chemsrc. 2-(4-nitrophenyl)-1-[(4-nitrophenyl)methyl]benzimidazole | CAS#:54821-03-3.

-

The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

-

National Institutes of Health. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor.

-

SpectraBase. 2-[(E)-2-(4-nitrophenyl)-1-phenylethenyl]-1H-benzimidazole - Optional[1H NMR] - Spectrum.

-

ResearchGate. Reusability of the catalyst in the reaction of o-phenylenediamine with 4-nitrobenzaldehyde.

-

RSC Publishing. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.

-

ResearchGate. The Phillips–Ladenburg imidazole synthesis.

-

ResearchGate. (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.

-

The Royal Society of Chemistry. Supporting Information.

-

Organic Chemistry Portal. Benzimidazole synthesis.

-

ResearchGate. Figure S20. FT-IR spectrum of 5-nitro-2-(4-nitrophenyl)-1H-benzo[d]imidazole (3d) with KBr pellet.

-

MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.

-

ResearchGate. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the.

-

University of California, Los Angeles. Recrystallization - Single Solvent.

-

RSC Publishing. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ....

-

Organic Syntheses. 1,2-diamino-4-nitrobenzene.

-

Bentham Science. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.

-

Oriental Journal of Chemistry. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives.

-

ResearchGate. FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole.

-

University of Rochester. Tips & Tricks: Recrystallization.

-

SpectraBase. 5-Methyl-2-(4-nitrophenyl)-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts.

-

PubMed. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor.

-

ResearchGate. UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol.

-

ResearchGate. (PDF) Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives.

-

National Institutes of Health. o-Phenylenediamine and 1:2-diamino-4-nitrobenzene as reagents for α-keto acids.

-

Eurekaselect. Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights.

-

ResearchGate. (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

-

National Institutes of Health. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.

-

SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.

-

SciSpace. Synthesis and crystallographic characterization of some derivatives of benzimidazole.

-

ResearchGate. (PDF) Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole.

-

ResearchGate. Normalized UV-vis absorption and fluorescence spectra of compound A, B,....

Sources

- 1. This compound|CAS 729-13-5 [benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. chemijournal.com [chemijournal.com]

- 4. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]

- 5. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C13H9N3O2 | CID 3720818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CAS#:54821-03-3 | 2-(4-nitrophenyl)-1-[(4-nitrophenyl)methyl]benzimidazole | Chemsrc [chemsrc.com]

- 14. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Home Page [chem.ualberta.ca]

- 16. Tips & Tricks [chem.rochester.edu]

- 17. mt.com [mt.com]

- 18. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Synthesis of 2-(4-nitrophenyl)-1H-benzimidazole from o-Phenylenediamine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole, a valuable heterocyclic compound, from the foundational reagents o-phenylenediamine and 4-nitrobenzaldehyde. As a key structural motif in medicinal chemistry, understanding the nuances of its synthesis is critical for the development of novel therapeutics.[1][2][3] This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanism, optimization strategies, and the critical safety protocols required for a successful and safe synthesis.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is classified as a "privileged structure" in drug discovery.[1] This is due to its remarkable ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The specific derivative, this compound, serves as a versatile building block for further chemical modifications, making its efficient synthesis a topic of considerable interest.[1]

The Core Reaction: Mechanism and Rationale

The synthesis of this compound is fundamentally a condensation reaction between o-phenylenediamine and 4-nitrobenzaldehyde.[1][4] The process can be conceptually broken down into two primary stages: the formation of a Schiff base intermediate and its subsequent intramolecular cyclization and aromatization.

Step 1: Nucleophilic Attack and Schiff Base Formation

The reaction is initiated by the nucleophilic attack of one of the primary amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.[1] This is followed by a dehydration step to form an imine linkage, resulting in the crucial Schiff base precursor, N-(4-nitrobenzylidene)benzene-1,2-diamine.[1][4]

Step 2: Intramolecular Cyclization and Oxidation

The newly formed Schiff base undergoes an intramolecular cyclization, where the second amino group of the o-phenylenediamine moiety attacks the imine carbon. This forms a five-membered dihydro-benzimidazole intermediate. The final step involves an oxidative aromatization to yield the stable this compound ring system. This oxidation can occur via various pathways, including air oxidation, especially when catalyzed.[5]

Reaction Mechanism Overview

Caption: The reaction proceeds via condensation to a Schiff base, followed by cyclization and oxidation.

Experimental Protocol: A Validated Approach

This section details a robust and reproducible protocol for the synthesis of this compound. The choice of solvent and catalyst is critical for achieving high yields and purity. While various methods exist, including catalyst-free options, the use of a mild catalyst like ammonium chloride in a suitable solvent such as chloroform or ethanol is a common and effective approach.[6][7]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 1 mmol OPD) |

| o-Phenylenediamine (OPD) | C₆H₈N₂ | 108.14 | 1.0 mmol (108.1 mg) |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 1.0 mmol (151.1 mg) |

| Ammonium Chloride (Catalyst) | NH₄Cl | 53.49 | 4.0 mmol (214.0 mg) |

| Chloroform (Solvent) | CHCl₃ | 119.38 | 5 mL |

| Ethanol (for washing/recrystallization) | C₂H₅OH | 46.07 | As needed |

| Ethyl Acetate (TLC eluent) | C₄H₈O₂ | 88.11 | As needed |

| Hexane (TLC eluent) | C₆H₁₄ | 86.18 | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 mmol) and ammonium chloride (4.0 mmol) in chloroform (5 mL).[6]

-

Addition of Aldehyde: To this stirred solution, add 4-nitrobenzaldehyde (1.0 mmol) at room temperature.

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 70:30) eluent system.[6] The reaction is typically complete within 4-6 hours.[6][7]

-

Product Isolation: Upon completion, the product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.[7]

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.[7]

-

Purification: For higher purity, the crude product should be recrystallized from a suitable solvent, such as an ethanol/water mixture.[7] Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with cold water, and dry thoroughly, preferably in a vacuum oven at 100°C. The expected product is a light yellow to orange crystalline powder.[1]

Experimental Workflow

Caption: A sequential workflow for the synthesis, purification, and isolation of the target compound.

Process Optimization and Catalysis

While the described protocol is effective, several factors can be adjusted to optimize for yield, reaction time, and environmental impact.

-

Catalyst Choice: A variety of catalysts can be employed. Ammonium chloride is an inexpensive and environmentally benign option that gives good yields (often in the 75-94% range for similar benzimidazoles).[6] Other systems, such as erbium triflate or supported gold nanoparticles, have also been shown to be highly effective, sometimes under even milder conditions.[2][5] The choice of catalyst often depends on cost, availability, and desired reaction conditions (e.g., temperature, solvent).

-

Solvent Selection: Chloroform has been found to be a suitable solvent for this reaction.[6] However, other solvents like methanol, ethanol, or acetonitrile can also be used.[6][7] The optimal solvent may vary depending on the specific catalyst and substrates.

-

Temperature: Many modern protocols for this synthesis can be efficiently run at room temperature, which is advantageous for energy consumption and minimizing side reactions.[6] Some methods may still utilize heating or reflux to accelerate the reaction.[7]

-

Stoichiometry: Using a 1:1 molar ratio of o-phenylenediamine to 4-nitrobenzaldehyde is typical for synthesizing the desired 2-substituted benzimidazole.[7] Deviating from this can lead to the formation of byproducts, such as 1,2-disubstituted benzimidazoles.[5]

Safety and Handling: A Non-Negotiable Priority

Both o-phenylenediamine and 4-nitrobenzaldehyde, along with the solvents used, present specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

-

o-Phenylenediamine:

-

Hazards: This compound is toxic and can cause severe skin and eye irritation or burns.[8] It is a suspected mutagen.

-

Handling: Always handle in a well-ventilated chemical fume hood.[8] Avoid skin and eye contact by wearing appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[8] In case of contact, immediately wash the affected area with copious amounts of water.[8]

-

-

4-Nitrobenzaldehyde:

-

Solvents (Chloroform, Ethanol):

-

Hazards: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Ethanol is flammable.

-

Handling: All solvent manipulations should be performed in a chemical fume hood. Keep away from ignition sources.

-

Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[8] All personnel must be trained on the specific hazards of the chemicals and the emergency procedures.

Conclusion

The synthesis of this compound from o-phenylenediamine is a well-established and highly adaptable reaction. By understanding the underlying mechanism involving Schiff base formation and cyclization, researchers can make informed decisions regarding the choice of catalyst, solvent, and reaction conditions to optimize the outcome. The protocol provided herein offers a reliable and high-yielding pathway to this important synthetic intermediate. Adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel. This guide serves as a foundational resource for scientists aiming to leverage the versatile benzimidazole scaffold in their research and development endeavors.

References

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. National Institutes of Health (NIH). Available at: [Link]

-

Preparation of this compound (NBI#1). ResearchGate. Available at: [Link]

-

Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. Available at: [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health (NIH). Available at: [Link]

-

Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. ResearchGate. Available at: [Link]

-

(PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Available at: [Link]

-

Benzimidazole. Organic Syntheses Procedure. Available at: [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2‐(4‐nitrophenyl) benzimidazole. ResearchGate. Available at: [Link]

-

Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

-

To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. Available at: [Link]

-

Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. National Institutes of Health (NIH). Available at: [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]

-

#shorts Reaction mechanism for Synthesis of Benzimidazole #benzimidazole #reactionMechanism. YouTube. Available at: [Link]

Sources

- 1. This compound|CAS 729-13-5 [benchchem.com]

- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nj.gov [nj.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

spectral analysis of 2-(4-nitrophenyl)-1H-benzimidazole for structural elucidation

An In-depth Technical Guide to the Structural Elucidation of 2-(4-nitrophenyl)-1H-benzimidazole via Spectral Analysis

Introduction: The Significance of this compound

This compound (NPBI) is a heterocyclic aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The benzimidazole core is a "privileged structure" in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The addition of a 4-nitrophenyl substituent modulates the electronic properties and biological activity of the benzimidazole scaffold, making NPBI a versatile precursor for the synthesis of novel therapeutic agents and functional materials.[1][3]

Given its role as a critical building block, the unambiguous confirmation of its molecular structure is paramount. This guide provides a detailed, multi-faceted approach to the structural elucidation of NPBI, leveraging a suite of spectroscopic techniques. We will delve into the causality behind experimental choices, interpret the spectral data, and provide field-proven protocols for each analytical method. The convergence of data from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a self-validating system for structural confirmation.

The molecular structure of this compound, with the IUPAC name 2-(4-nitrophenyl)-1H-benzo[d]imidazole and molecular formula C₁₃H₉N₃O₂, is presented below.[4][5]

Caption: Molecular Structure of this compound.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Expertise & Rationale

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. NPBI possesses a highly conjugated system spanning both the benzimidazole and nitrophenyl rings. This extensive π-system is expected to absorb ultraviolet or visible light, promoting electrons from a π bonding orbital to a π* anti-bonding orbital (π→π* transition). The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the presence of auxochromes or chromophores, such as the nitro group. For benzimidazole derivatives, characteristic absorption bands are typically observed which are influenced by substituents.[6][7]

Expected Spectral Data

The UV-Vis spectrum of NPBI, typically recorded in solvents like methanol or acetonitrile, is expected to show strong absorption bands characteristic of its extended aromatic system. Benzimidazole itself shows absorption maxima around 243 nm, 274 nm, and 278 nm.[8] The attachment of the nitrophenyl group extends the conjugation, which should result in a bathochromic (red) shift to longer wavelengths.

| Transition Type | Expected λ_max (nm) | Associated Structural Feature |

| π → π | ~280 - 350 nm | Extended conjugation of the entire molecular framework. |

| n → π | Weak, may be obscured | Lone pair electrons on nitrogen and oxygen atoms. |

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solution Preparation: Accurately weigh approximately 1 mg of NPBI and dissolve it in 100 mL of spectroscopic grade methanol to prepare a stock solution.

-

Dilution: Dilute the stock solution with methanol to obtain a final concentration (e.g., 10 µg/mL) that results in an absorbance reading between 0.2 and 0.8 a.u.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the blank solvent (methanol) and the other with the sample solution.

-

Spectrum Acquisition: Scan the sample from 200 nm to 600 nm.

-

Data Processing: Baseline correct the spectrum using the blank solvent scan and identify the wavelength(s) of maximum absorbance (λ_max).

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale

FT-IR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency when it absorbs infrared radiation. For NPBI, FT-IR is invaluable for confirming the presence of the N-H bond of the imidazole ring, the C=N imine linkage, the aromatic rings, and, critically, the nitro (-NO₂) group.

Expected Spectral Data & Interpretation

The FT-IR spectrum provides a molecular "fingerprint." The key is to assign the observed absorption bands to specific vibrational modes within the NPBI structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for NPBI Structure |

| N-H Stretch | 3450 - 3200 (often broad) | Confirms the presence of the imidazole N-H group.[9] |

| Aromatic C-H Stretch | 3100 - 3000 | Indicates the presence of protons on the aromatic rings. |

| C=N Stretch | 1625 - 1600 | Characteristic of the imine bond within the imidazole ring.[1][9] |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands confirming the benzene and phenyl rings.[10] |

| Asymmetric NO₂ Stretch | 1550 - 1515 | Strong, unambiguous evidence for the nitro group.[1][9] |

| Symmetric NO₂ Stretch | 1370 - 1330 | A second strong band confirming the nitro group.[1][9] |

Reference data shows peaks for NPBI around 3436 cm⁻¹ (NH), 1607 cm⁻¹ (C=N), 1516 cm⁻¹ (asymmetric NO₂), and 1338 cm⁻¹ (symmetric NO₂), which aligns perfectly with these expectations.[9]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of dry NPBI with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and label the significant peaks in the spectrum.

Caption: Key functional groups in NPBI identified by FT-IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For NPBI, we utilize both ¹H and ¹³C NMR.

A. ¹H NMR Spectroscopy

¹H NMR spectroscopy maps the chemical environment of each proton in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For benzimidazole derivatives, the N-H proton is characteristically found far downfield.[2] The symmetry of the 4-nitrophenyl group leads to a classic A₂B₂ splitting pattern.

DMSO-d₆ is a common solvent for benzimidazoles as it effectively solubilizes the compound and its labile proton readily exchanges with the N-H proton, making the N-H peak visible.[2]

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Imidazole N-H | ~13.3 | Broad Singlet (br s) | 1H | Highly deshielded due to aromaticity and hydrogen bonding with DMSO.[2][9][11] |

| H-A (Nitrophenyl) | ~8.4 | Multiplet (m) or Doublet (d) | 4H (total) | Protons ortho to the electron-withdrawing NO₂ group are strongly deshielded.[9][11] |

| H-B (Benzimidazole) | ~7.7 | Multiplet (m) | 2H | Protons on the benzene part of the benzimidazole core.[9][11] |

| H-C (Benzimidazole) | ~7.3 | Multiplet (m) | 2H | Protons on the benzene part of the benzimidazole core.[9][11] |

Note: Literature values for NPBI in DMSO-d₆ report a singlet at 13.31 ppm (1H), a multiplet from 8.44-8.41 ppm (4H), a multiplet from 7.73-7.66 ppm (2H), and a singlet at 7.28 ppm (2H), confirming this pattern.[9] The assignment of the two multiplets for the benzimidazole protons can be further confirmed with 2D NMR techniques like COSY.

B. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. While it is less sensitive than ¹H NMR, it is crucial for confirming the carbon skeleton. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| C2 (C=N) | ~149.5 | Imine carbon, significantly deshielded.[9] |

| C (ipso to NO₂) | ~148.3 | Attached to the strongly electron-withdrawing nitro group.[9] |

| C (ipso to Imidazole) | ~136.5 | Quaternary carbon of the phenyl ring attached to the benzimidazole.[9] |

| Aromatic CHs | 128 - 124 | Carbons of the nitrophenyl ring.[9] |

| Other Quaternary & Aromatic Cs | 143 - 110 (approx.) | Remaining carbons of the benzimidazole ring system. |

Specific literature values include peaks at 149.46, 148.26, 136.50, 127.85, and 124.76 ppm, which are consistent with the proposed structure.[9][11]

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of NPBI in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer probe.

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

-

Acquisition: Acquire the ¹H spectrum first, followed by the broadband proton-decoupled ¹³C spectrum. Standard pulse programs are used for each experiment.

-

Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS reference.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Rationale

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), we can ionize the molecule with minimal fragmentation, allowing for the clear identification of the molecular ion. The high-resolution mass spectrometry (HRMS) data provides the exact mass, which can be used to confirm the molecular formula.

Expected Spectral Data & Interpretation

The molecular formula of NPBI is C₁₃H₉N₃O₂.

-

Monoisotopic Mass: 239.07 g/mol [5]

In positive ion mode ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺.

| Ion | Calculated m/z (HRMS) | Significance |

| [M+H]⁺ | 240.0768 | Confirms the molecular weight of the parent compound.[9] |

Tandem MS (MS/MS) can be used to induce fragmentation of the [M+H]⁺ ion. This provides further structural evidence. A plausible fragmentation involves the loss of the nitro group.

Caption: Plausible fragmentation pathway for NPBI in MS/MS.

Experimental Protocol: ESI-MS Analysis

-

Solution Preparation: Prepare a dilute solution of NPBI (approx. 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to aid protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

-

Mass Analysis: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-500).

-

HRMS: For exact mass measurement, use a high-resolution instrument like a TOF or Orbitrap analyzer.

-

MS/MS (Optional): Select the [M+H]⁺ ion (m/z 240.07) for collision-induced dissociation (CID) to obtain a fragment ion spectrum.[12]

Conclusion: A Unified Structural Confirmation

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic convergence of data from multiple spectroscopic methods. UV-Vis spectroscopy confirms the extended conjugated electronic system. FT-IR provides definitive evidence of the key functional groups (N-H, C=N, NO₂). High-resolution NMR (¹H and ¹³C) delivers an unambiguous map of the carbon-hydrogen framework, confirming the precise connectivity of the atoms. Finally, mass spectrometry validates the molecular weight and formula. This comprehensive analytical workflow constitutes a robust, self-validating system, ensuring the identity and purity of this vital chemical building block for researchers and drug development professionals.

Caption: Comprehensive workflow for the synthesis and structural elucidation of NPBI.

References

- The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor. (2025). PMC - NIH.

- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. (n.d.). Benchchem.

- Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the. (n.d.). Beilstein Journals.

- This compound|CAS 729-13-5. (n.d.). Benchchem.

- Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study | Request PDF. (n.d.).

- 2-(4-nitrophenyl)-1-phenylethenyl]-1H-benzimidazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- IR spectra of benzimidazole and the complexes | Download Table. (n.d.).

- Preparation of this compound (NBI#1). (n.d.).

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.

- This compound | C13H9N3O2 | CID 3720818. (n.d.). PubChem.

- A Comprehensive Study of N-Butyl-1H-Benzimidazole. (n.d.). PMC - PubMed Central.

- Figure S20. FT-IR spectrum of 5-nitro-2-(4-nitrophenyl)-1H-benzo[d]imidazole (3d) with KBr pellet. (n.d.).

- 1H-Benzimidazole. (n.d.). the NIST WebBook - National Institute of Standards and Technology.

- (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.).

- Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. (n.d.).

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). Mustansiriyah Journal of Science.

- Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (n.d.). Oriental Journal of Chemistry.

- UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. (n.d.).

- Electron impact mass spectrometry of some 1- and 2-benzimidazole deriv

- FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. (n.d.).

- Ion fragmentation of small molecules in mass spectrometry. (n.d.). UAB.

- The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor. (n.d.). PubMed.

- Normalized UV-vis absorption and fluorescence spectra of compound A, B,... | Download Scientific Diagram. (n.d.).

- UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. (n.d.).

Sources

- 1. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|CAS 729-13-5 [benchchem.com]

- 5. This compound | C13H9N3O2 | CID 3720818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. uab.edu [uab.edu]

A Comprehensive Technical Guide to the NMR and FTIR Characterization of 2-(4-nitrophenyl)-1H-benzimidazole

Abstract

This technical guide provides an in-depth exploration of the synthesis and spectroscopic characterization of 2-(4-nitrophenyl)-1H-benzimidazole, a molecule of significant interest in medicinal chemistry and materials science.[1][2] As a privileged structure in drug discovery, the benzimidazole scaffold is a cornerstone in the development of novel therapeutic agents.[3][4] This guide, tailored for researchers, scientists, and drug development professionals, offers a detailed narrative on the causality behind experimental choices, self-validating protocols, and authoritative grounding in scientific literature. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy as powerful tools for the unambiguous structural elucidation of this heterocyclic compound.

Introduction: The Significance of this compound

Benzimidazole derivatives are a critical class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[4][5] The title compound, this compound (CAS RN: 729-13-5), is a light yellow to orange crystalline powder with the molecular formula C₁₃H₉N₃O₂ and a molecular weight of 239.23 g/mol .[3] Its structure, featuring a benzimidazole core substituted with a 4-nitrophenyl group, makes it a versatile building block for the synthesis of more complex, biologically active molecules.[1][3] The electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the benzimidazole system, making its precise characterization paramount for its application in drug design and development.[1][2]

Synthesis of this compound: A Methodological Approach

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine and 4-nitrobenzaldehyde.[1][3][6] This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the stable benzimidazole ring.[1][3][6]

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol outlines a reliable and efficient one-pot synthesis of the title compound.

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in ethanol (30 mL) with gentle heating and stirring.

-

Addition of Aldehyde: Once a clear solution is obtained, add 4-nitrobenzaldehyde (1.51 g, 10 mmol) to the flask.

-

Reaction: Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Recrystallization: For higher purity, recrystallize the crude product from ethanol to obtain light yellow to orange crystals.[3]

Spectroscopic Characterization: Unveiling the Molecular Structure

The unambiguous identification and purity assessment of the synthesized this compound are critically dependent on spectroscopic techniques. NMR and FTIR spectroscopy provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4] For this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and the overall structure. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's solubility.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

N-H Proton: The proton attached to the nitrogen of the imidazole ring is highly deshielded and appears as a broad singlet far downfield, typically in the range of δ 13.31 ppm.[7] This significant downfield shift is attributed to the anisotropic effect of the aromatic rings and intermolecular hydrogen bonding with the DMSO-d₆ solvent.[4]

-

Aromatic Protons: The protons on the benzimidazole and nitrophenyl rings resonate in the aromatic region (δ 7.0-8.5 ppm).[4]

-

The protons of the 4-nitrophenyl ring appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the nitro group are more deshielded (around δ 8.44-8.41 ppm) than the protons meta to the nitro group.[7]

-

The protons on the benzimidazole ring typically show a more complex splitting pattern due to their coupling with each other.[7]

-

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

C=N Carbon: The carbon atom of the imidazole ring double-bonded to nitrogen (C2) is significantly deshielded and appears at a characteristic chemical shift.

-

Aromatic Carbons: The remaining aromatic carbons of both the benzimidazole and nitrophenyl rings appear in the typical aromatic region (δ 110-150 ppm). The carbon attached to the nitro group (C-NO₂) is highly deshielded.[7]

| Assignment | ¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm) | ¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm) |

| N-H | ~13.31 (s, 1H)[7] | - |

| Aromatic-H (Nitrophenyl) | ~8.44-8.41 (m, 4H)[7] | ~149.46 (C-N), ~148.26 (C-NO₂), ~127.85, ~124.76[7] |

| Aromatic-H (Benzimidazole) | ~7.73-7.66 (m, 2H), ~7.28 (s, 2H)[7] | ~136.50[7] |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the specific instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

N-H Stretch: A broad absorption band in the region of 3436 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.[7] The broadening is due to hydrogen bonding.

-

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in the imidazole ring typically appears around 1607 cm⁻¹.[7]

-

N-O Stretches (Nitro Group): The nitro group exhibits two characteristic strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. These are typically observed around 1516 cm⁻¹ (asymmetric) and 1338 cm⁻¹ (symmetric).[7][8]

-

Aromatic C=C Stretches: Multiple bands in the region of 1600-1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings give rise to absorptions in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| N-H (Imidazole) | Stretching | ~3436 (broad)[7] |

| C=N (Imidazole) | Stretching | ~1607[7] |

| NO₂ (Nitro) | Asymmetric Stretching | ~1516[7] |

| NO₂ (Nitro) | Symmetric Stretching | ~1338[7] |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-H (Aromatic) | Bending (out-of-plane) | ~900-675[9] |

Diagram of the Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Conclusion: A Validated Molecular Identity

The combined application of NMR and FTIR spectroscopy provides a robust and self-validating system for the characterization of this compound. The ¹H and ¹³C NMR data confirm the precise atomic connectivity and the electronic environment of each nucleus, while the FTIR spectrum verifies the presence of all key functional groups. This comprehensive spectroscopic fingerprint is essential for ensuring the identity, purity, and quality of the compound, which are critical prerequisites for its use in drug discovery and materials science research. The methodologies and data presented in this guide serve as an authoritative reference for scientists working with this important class of heterocyclic compounds.

References

-

Preparation of this compound (NBI#1). (n.d.). ResearchGate. Retrieved from [Link]

-

Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(86), 46135-46144. Retrieved from [Link]

- El kihel, A., Essassi, E. M., & Bauchat, P. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Journal of Saudi Chemical Society, 14(3), 243-246.

-

The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor. (2024). Scientific Reports, 14(1), 6338. Retrieved from [Link]

- Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629.

- Dani, S. H., Gouda, A., Verma, A., & Pratap, U. R. (2023). Zinc‐Embedded Porous Organic Framework Catalyzed Synthesis of 2‐Phenyl Benzimidazoles. ChemistrySelect, 8(12), e202204561.

-

2-(4-nitrophenyl)-1-[(4-nitrophenyl)methyl]benzimidazole | CAS#:54821-03-3. (n.d.). Chemsrc. Retrieved from [Link]

-

The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor. (2024). PLOS ONE, 19(3), e0299691. Retrieved from [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). Molecules, 26(11), 3293. Retrieved from [Link]

-

Synthesis, reactions, and spectroscopic properties of benzimidazoles. (1984). Chemical Reviews, 84(6), 577-585. Retrieved from [Link]

- Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (2023). Journal of Molecular Structure, 1279, 135008.

-

Physical and spectroscopic properties of new benzimidazolium salts... (n.d.). ResearchGate. Retrieved from [Link]

-

IR: nitro groups. (n.d.). Retrieved from [Link]

- Spectroscopic investigation, fungicidal activity and molecular dynamics simulation on benzimidazol-2-yl carbamate derivatives. (2018). Journal of Molecular Structure, 1166, 407-420.

- Benzimidazoles: A biologically active compounds. (2017). Semantic Scholar.

-

FT-IR spectrum of 5-nitro-2-(4-nitrophenyl)-1H-benzo[d]imidazole (3d) with KBr pellet. (n.d.). ResearchGate. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. Retrieved from [Link]

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 22-26.

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. (2014). ResearchGate. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

2-[(E)-2-(4-nitrophenyl)-1-phenylethenyl]-1H-benzimidazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

- Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). Mustansiriyah Journal of Science, 35(4), 52-61.

- Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. (2017). Journal of Applied Pharmaceutical Science, 7(2), 225-234.

- Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (2014). Oriental Journal of Chemistry, 30(3), 1165-1171.

-

IR spectra of benzimidazole and the complexes. (n.d.). ResearchGate. Retrieved from [Link]

- 1-Benzoyl-2-(2-nitrophenyl)-1H-benzimidazole derivatives: A novel approach to the development of new HIV-1 reverse transcriptase inhibitors. (2007). Journal of the Chilean Chemical Society, 52(3), 1281-1287.

Sources

- 1. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 729-13-5 [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Photophysical Properties of 2-(4-nitrophenyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the photophysical properties of 2-(4-nitrophenyl)-1H-benzimidazole, a molecule of significant interest in medicinal chemistry and materials science. The presence of the benzimidazole core, a prevalent motif in biologically active compounds, coupled with the electron-withdrawing 4-nitrophenyl substituent, imparts unique electronic and photophysical characteristics to this molecule.[1][2] This document delves into the synthesis, theoretical underpinnings of its electronic structure, and a detailed exploration of its expected photophysical behavior, while also providing actionable experimental protocols for its characterization.

Molecular Structure and Synthesis

This compound (NPBI) possesses a planar benzimidazole ring system linked to a nitrophenyl group at the 2-position. The structural and electronic properties of NPBI are significantly influenced by the electron-withdrawing nitro group, which plays a crucial role in its potential applications in coordination chemistry, medicinal chemistry, and materials science.[1][2]

Synthetic Pathway

The most common and efficient synthesis of NPBI involves the condensation of o-phenylenediamine with 4-nitrobenzaldehyde.[3][4][5] This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the stable benzimidazole ring.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of NPBI

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

o-phenylenediamine

-

4-nitrobenzaldehyde

-

Ethanol (reagent grade)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable volume of ethanol.

-

To this solution, add 4-nitrobenzaldehyde (1 equivalent) and a magnetic stir bar.

-

Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure, yellow crystals of this compound.[3]

-

Dry the purified product in a vacuum oven.

Characterization:

The structure and purity of the synthesized NPBI should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, NO₂).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

Theoretical Framework: Electronic Structure and Transitions

Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide invaluable insights into the electronic structure and photophysical properties of molecules like NPBI.

Molecular Orbitals and Electronic Transitions

A theoretical study on the closely related 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole using DFT/B3LYP with the 6-311++G(d,p) basis set in DMSO reveals key electronic features that are likely transferable to NPBI. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic transitions.

-

HOMO: Typically localized on the benzimidazole ring system, indicating its electron-donating character.

-

LUMO: Primarily distributed over the 4-nitrophenyl moiety, reflecting its electron-accepting nature due to the strongly electron-withdrawing nitro group.

The primary electronic transition responsible for the lowest energy absorption band is a π-π* transition with significant intramolecular charge transfer (ICT) character.[1] Upon photoexcitation, electron density is transferred from the benzimidazole (donor) to the nitrophenyl (acceptor) part of the molecule.

Caption: Jablonski diagram illustrating the main electronic transition in NPBI.

Photophysical Properties: A Detailed Analysis

The photophysical properties of NPBI are dictated by its electronic structure, particularly the ICT character of its lowest excited state.

UV-Vis Absorption Spectroscopy

Table 1: Reported UV Maxima for this compound

| Solvent | λmax (nm) | Reference |

| Not Specified | 375 | [6] |

It is anticipated that this absorption band will exhibit solvatochromism, a shift in the absorption maximum with changing solvent polarity.

Solvatochromic Effects: The Influence of the Environment

The significant change in dipole moment between the ground and the ICT excited state suggests that the photophysical properties of NPBI will be highly sensitive to the solvent environment.

-

Hypsochromic Shift (Blue Shift) in Nonpolar Solvents: In nonpolar solvents, the ground state is more stabilized than the excited state, leading to a higher energy gap and a blue-shifted absorption.

-

Bathochromic Shift (Red Shift) in Polar Solvents: Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, resulting in a lower energy gap and a red-shifted absorption and emission.

The study of solvatochromism provides a deeper understanding of the electronic redistribution upon excitation.

Fluorescence Properties: The Role of the Nitro Group

While benzimidazole derivatives can be fluorescent, the presence of a nitro group often leads to fluorescence quenching.[1][7][8][9][10] This quenching can occur through several mechanisms, including:

-

Enhanced Intersystem Crossing (ISC): The nitro group can promote the transition from the singlet excited state (S₁) to the triplet state (T₁), which is typically non-emissive in solution at room temperature.

-

Increased Non-radiative Decay: The nitro group can provide vibrational modes that facilitate the dissipation of the excitation energy as heat rather than light.

-

Photoinduced Electron Transfer (PET): In some cases, the excited fluorophore can be quenched by electron transfer to the nitro group.

Due to these quenching pathways, it is expected that this compound will exhibit weak fluorescence or be non-fluorescent in most solvents.

Experimental Workflows for Photophysical Characterization

To fully elucidate the photophysical properties of NPBI, a series of spectroscopic measurements are required. The following protocols provide a framework for these investigations.

Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of NPBI in a range of solvents with varying polarity.

Equipment:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

A series of spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, DMSO)

Procedure:

-

Prepare a stock solution of NPBI in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of NPBI in each of the chosen solvents. The absorbance at the λmax should be between 0.1 and 0.2 for fluorescence measurements to avoid inner filter effects.

-

Record the UV-Vis absorption spectrum for each solution from 200 to 600 nm.

-

For each solution, record the fluorescence emission spectrum. The excitation wavelength should be set at the λmax of the lowest energy absorption band.

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at the fluorescence maximum.

Caption: Workflow for spectroscopic characterization of NPBI.

Protocol: Determination of Fluorescence Quantum Yield (ΦF)

Objective: To quantify the fluorescence efficiency of NPBI.

Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Equipment:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

Procedure:

-

Prepare a series of solutions of both the NPBI sample and the quantum yield standard with absorbances less than 0.1 at the excitation wavelength.

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield using the following equation:

ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (η²sample / η²standard)

Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Protocol: Measurement of Fluorescence Lifetime (τ)

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Principle: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range.[11]

Equipment:

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.[11][12][13][14]

Procedure:

-

Prepare a dilute solution of NPBI.

-

Excite the sample with the pulsed light source at a high repetition rate.

-

The detector registers the arrival time of the first photon emitted after each excitation pulse.

-

The timing electronics build a histogram of the arrival times of the photons.

-

The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime(s).

Potential Applications and Future Directions

The unique photophysical properties of this compound, particularly its potential for solvatochromism and fluorescence quenching, open up possibilities for various applications:

-

Chemical Sensors: The sensitivity of its spectral properties to the local environment could be exploited for sensing applications.

-

Molecular Probes: As a building block, it can be incorporated into larger molecular systems to probe biological environments.

-

Materials Science: The charge transfer characteristics are relevant for the development of nonlinear optical materials.

Future research should focus on obtaining comprehensive experimental data on the fluorescence properties of NPBI to validate the theoretical predictions and to fully explore its potential in various scientific and technological fields.

References

- The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor. PMC - NIH.

- Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their rel

- Fluorescence Lifetime Appar

- Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies valid

- Fluorescence quenching of anthracene by nitroaromatic compounds.

- DETECTION OF NITROAROMATICS BY QUENCHING OF FLUORESCENCE FROM CHLORO- PHYLL IN DETERGENT MICELLES. USAFA.

- Experimental setup for fluorescence lifetime measurement.

- Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting.

- Lifetime Imaging Techniques for Optical Microscopy. UCI Department of Chemistry.

- DFT-TDDFT investigation of excited-state intramolecular proton transfer in 2-(2′-hydroxyphenyl)benzimidazole derivatives: Effects of electron acceptor and donor groups. Chemical Review and Letters.

- The synthesis and characterization of Various metal complexes of this compound and its mono schiff base precursor. PubMed.

- Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives.

- Preparation of this compound (NBI#1).

- Application Notes and Protocols: N-Hydroxy-4-nitrobenzimidoyl Chloride in the Synthesis of Benzimidazole Deriv

Sources

- 1. ioe.sxu.edu.cn [ioe.sxu.edu.cn]

- 2. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]

- 9. chalcogen.ro [chalcogen.ro]

- 10. westmont.edu [westmont.edu]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. physicsopenlab.org [physicsopenlab.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.uci.edu [chem.uci.edu]

Technical Guide: Establishing the Solubility Profile of 2-(4-nitrophenyl)-1H-benzimidazole for Pharmaceutical Research

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2-(4-nitrophenyl)-1H-benzimidazole is a key heterocyclic aromatic compound, serving as a versatile building block in medicinal chemistry for developing novel bioactive molecules.[1] Understanding its behavior in various solvents is fundamental for formulation development, purification, and drug delivery system design. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and analyze the solubility profile of this compound. We will delve into the theoretical underpinnings of solubility, present a rigorous, field-proven experimental protocol based on the gold-standard shake-flask method, and outline the subsequent data analysis required to model its thermodynamic properties.

Introduction: The Significance of Solubility Profiling

This compound (C₁₃H₉N₃O₂) is a benzimidazole derivative recognized as a "privileged structure" in drug discovery due to the wide range of biological activities exhibited by compounds containing this scaffold.[1][2] The presence of both the benzimidazole ring and the nitrophenyl group makes it a valuable intermediate for creating a diverse library of compounds for biological screening.[1]

However, before an API can exert a therapeutic effect, it must first be absorbed into systemic circulation, a process largely governed by its aqueous solubility and permeability. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure.[3] Therefore, the precise determination of a compound's solubility in various common and biorelevant solvents is not merely a data-gathering exercise; it is a foundational step in risk mitigation and rational drug design. This guide provides the necessary theoretical and practical tools to perform this crucial characterization.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 729-13-5 | [1][4] |

| Molecular Formula | C₁₃H₉N₃O₂ | [1][4] |

| Molecular Weight | 239.23 g/mol | [1][4] |

| Melting Point | ~307 °C | [1] |

| Appearance | Light yellow to orange crystalline powder | [1] |

| XLogP3 | 3.1 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

The high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur. The XLogP3 value of 3.1 indicates a lipophilic nature, suggesting that solubility might be limited in aqueous media but more favorable in organic solvents.

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid is a thermodynamic equilibrium process. The mole fraction solubility (x) can be described by the following fundamental equation, which separates the process into two conceptual steps: the melting of the solid and the mixing of the hypothetical supercooled liquid with the solvent.

ln(x) = - (ΔHfus / R) * ( (Tm - T) / (Tm * T) ) + ln(γ)

Where:

-

ΔHfus is the molar enthalpy of fusion.

-

Tm is the melting point in Kelvin.

-

T is the experimental temperature in Kelvin.

-

R is the ideal gas constant.

-

γ is the activity coefficient of the solute in the solvent, which accounts for non-ideal mixing and solute-solvent interactions.

Accurate prediction of solubility is a significant challenge in computational chemistry.[6][7][8] Therefore, empirical models are widely used to correlate experimental data. Two of the most common and effective models are the Apelblat equation and the van't Hoff equation .[9][10][11]

-

Modified Apelblat Equation: This semi-empirical model relates the mole fraction solubility (x) to temperature (T) and is highly effective for correlating temperature dependence.[10] ln(x) = A + (B / T) + C * ln(T) Where A, B, and C are model parameters determined by fitting experimental data.

-

van't Hoff Equation: This model describes the temperature dependency of the equilibrium constant and can be used to estimate the apparent molar enthalpy of solution (ΔH°sol).[10] ln(x) = - (ΔH°sol / RT) + (ΔS°sol / R) Where ΔH°sol and ΔS°sol are the apparent molar enthalpy and entropy of solution, respectively.

These models are indispensable for interpolating solubility at different temperatures and for understanding the thermodynamics driving the dissolution process.[10]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining equilibrium (thermodynamic) solubility is the Saturation Shake-Flask Method .[12][13] This method is recommended by regulatory bodies and is considered the most reliable due to its straightforward approach to achieving equilibrium.[13] A miniaturized version of this method can be employed when the compound supply is limited.[12][14]

The overall workflow involves saturating a solvent with an excess of the solid compound, allowing the system to reach equilibrium, separating the solid and liquid phases, and quantifying the concentration of the dissolved compound in the supernatant.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol describes a self-validating system for determining the solubility of this compound.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., Water, pH 1.2 HCl buffer, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer, Ethanol, Methanol, Acetonitrile, DMSO)[13]

-

Glass vials with screw caps

-

Orbital shaker with temperature control[13]

-

Analytical balance

-

Syringes and 0.22 µm syringe filters (choose a filter material, like PTFE, that does not bind the analyte)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Protocol: